molecular formula C11H15ClN2O B1380904 N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide CAS No. 864365-04-8

N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide

Cat. No. B1380904
CAS RN: 864365-04-8
M. Wt: 226.7 g/mol
InChI Key: MUKQFGJXXCUEGP-UHFFFAOYSA-N
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Description

N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide (N-t-Butyl-2-chloropyridin-3-ylacetamide) is a small molecule chemical compound that has been studied for its potential use in a variety of scientific research applications. It is an important tool for synthetic chemists, as it can be used to synthesize a variety of compounds. It has been studied for its potential to act as a catalyst, as well as its potential as a drug target. It is also used as a reagent in the synthesis of other compounds.

Scientific Research Applications

Hydrogen-Bonding Patterns

N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide exhibits unique hydrogen-bonding patterns. For instance, in a study by López et al. (2010), a variant of this compound was linked into a chain of centrosymmetric rings via a combination of hydrogen bonds and C-H...pi(arene) hydrogen bonds, indicating its potential for creating structured molecular assemblies (López et al., 2010).

Crystal Structure and Vibrational Properties

The crystal structure and vibrational properties of derivatives of this compound play major roles in chemical fields and are core fragments of various drug molecules. Chen et al. (2021) studied these aspects, providing insights into the compound's structural and physical characteristics (Chen et al., 2021).

Synthesis and Optimization

The compound's synthesis and structural optimization have been explored, as in a study by Jacobs et al. (2013), where this compound derivatives were used as noncovalent inhibitors for the SARS-CoV 3CL protease (Jacobs et al., 2013).

Catalytic Applications

He et al. (2018) demonstrated the use of derivatives in catalytic applications, such as a tandem radical carbamoylation/cyclization reaction, indicating its utility in synthesizing complex organic compounds (He et al., 2018).

Antitumor Activity

This compound derivatives have shown antitumor activities. Wu et al. (2017) synthesized and evaluated variants for their in vitro antiproliferative activity, revealing potential therapeutic applications (Wu et al., 2017).

Synthesis of Novel Compounds

Karpina et al. (2019) explored the synthesis of novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, indicating the compound's role in creating new chemical entities with potential biological activities (Karpina et al., 2019).

Biochemical Analysis

Biochemical Properties

N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the expression of genes involved in oxidative stress response and apoptosis. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. This compound can bind to receptor proteins, leading to changes in their conformation and activity. It also acts as an inhibitor for certain enzymes, such as kinases, by competing with natural substrates for binding sites. These interactions result in downstream effects on cellular signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard storage conditions, but its activity can degrade over time when exposed to light or extreme temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-tumor activity. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level triggers a significant change in biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by liver enzymes, including cytochrome P450s, which convert it into various metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and the levels of other metabolites in the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its biological effects. The compound’s distribution is influenced by its chemical properties, such as lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often directed to specific organelles, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications. This localization allows the compound to interact with organelle-specific proteins and enzymes, thereby modulating their activity and contributing to its overall biological effects .

properties

IUPAC Name

N-tert-butyl-2-(2-chloropyridin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-11(2,3)14-9(15)7-8-5-4-6-13-10(8)12/h4-6H,7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUKQFGJXXCUEGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CC1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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